6-fluoro-1-(3-methoxybenzyl)-3-tosylquinolin-4(1H)-one
Description
6-Fluoro-1-(3-methoxybenzyl)-3-tosylquinolin-4(1H)-one is a quinolin-4-one derivative characterized by three key substituents:
- Position 6: A fluorine atom, which enhances electronegativity and may influence binding interactions.
- Position 1: A 3-methoxybenzyl group, contributing electron-donating effects through the methoxy substituent.
- Position 3: A tosyl (p-toluenesulfonyl) group, a bulky electron-withdrawing moiety that impacts steric hindrance and solubility.
However, direct biological data are absent in the provided evidence, necessitating inferred analysis based on structural analogs.
Properties
IUPAC Name |
6-fluoro-1-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4S/c1-16-6-9-20(10-7-16)31(28,29)23-15-26(14-17-4-3-5-19(12-17)30-2)22-11-8-18(25)13-21(22)24(23)27/h3-13,15H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMMAEOJIDKJSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-1-(3-methoxybenzyl)-3-tosylquinolin-4(1H)-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with an arylamine in the presence of a base.
Introduction of the fluorine atom: Fluorination can be carried out using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the methoxybenzyl group: This step involves the alkylation of the quinoline nitrogen with 3-methoxybenzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-1-(3-methoxybenzyl)-3-tosylquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or tosyl positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with new functional groups replacing the fluorine or tosyl groups.
Scientific Research Applications
Chemical Reactions
The compound can participate in various chemical reactions, including:
- Oxidation : Using agents like potassium permanganate.
- Reduction : Utilizing reducing agents such as lithium aluminum hydride.
- Nucleophilic Substitution : Occurring at the fluorine or tosyl positions.
Research indicates that derivatives of quinoline compounds often exhibit significant biological activities, including:
- Antimicrobial Properties : Some studies suggest that quinoline derivatives can inhibit bacterial growth, making them candidates for antibiotic development.
- Anticancer Activity : Quinoline compounds have been explored for their potential to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
Case Studies and Research Findings
- Inhibition of Enzymes : A study on related quinoline derivatives demonstrated their ability to inhibit catechol O-methyltransferase (COMT), which plays a role in neurotransmitter metabolism. The structure-activity relationship highlighted how modifications at various positions affect enzyme inhibition potency .
- Antiviral Activity : Some quinoline derivatives have shown promise against viral infections, particularly those targeting RNA viruses. The mechanism often involves interference with viral replication processes.
- Antiparasitic Effects : Research has indicated that certain quinoline derivatives exhibit activity against parasites such as Plasmodium species (malaria), suggesting potential use in antimalarial therapies .
Mechanism of Action
The mechanism of action of 6-fluoro-1-(3-methoxybenzyl)-3-tosylquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations on the Benzyl Group
Compound A : 6-Fluoro-1-(3-Methylbenzyl)-3-Tosylquinolin-4(1H)-one
- Structural Difference : Replaces the 3-methoxybenzyl group with 3-methylbenzyl.
- Solubility: Lower aqueous solubility compared to the methoxy analog due to reduced polarity.
Compound B : 3-(Benzenesulfonyl)-6-Fluoro-1-(4-Methylbenzyl)quinolin-4-one
- Structural Differences: Benzyl Group: 4-methylbenzyl (para-methyl) vs. 3-methoxybenzyl (meta-methoxy). tosyl (p-toluenesulfonyl).
- Implications :
- Steric Effects : The para-methyl on benzyl may reduce steric clashes compared to meta-methoxy.
- Electron-Withdrawing Capacity : Benzenesulfonyl lacks the methyl group in tosyl, slightly reducing electron-withdrawing effects.
Core Structure Modifications
Compound C : 7-Chloro-1-Cyclopropyl-6-Fluoro-2,3-Dihydroquinolin-4(1H)-one
- Structural Differences: Core: Partially saturated 2,3-dihydroquinolin-4-one vs. fully aromatic quinolin-4-one. Substituents: Cyclopropyl at position 1, chloro at position 5.
- Bioactivity Profile: Chloro at position 7 may confer distinct reactivity compared to fluoro at position 6.
Sulfonyl Group Variations
Compound D : 3-(Phenylsulfonyl)-6-Fluoro-1-(4-Methylbenzyl)quinolin-4-one
- tosyl (p-toluenesulfonyl).
- Implications :
- Lipophilicity : Tosyl’s methyl group increases logP, enhancing membrane permeability.
- Synthetic Routes : Tosyl groups are commonly introduced via sulfonylation, whereas phenylsulfonyl may require alternative reagents.
Biological Activity
6-Fluoro-1-(3-methoxybenzyl)-3-tosylquinolin-4(1H)-one is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in cancer therapy and as an inhibitor of various enzymes. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₁₈FNO₃S
- Molecular Weight : 345.4 g/mol
- CAS Number : 899213-02-6
The presence of the fluorine atom and the methoxybenzyl group is significant for its biological activity, influencing both solubility and interaction with biological targets.
Anticancer Properties
Research has indicated that quinoline derivatives exhibit notable anticancer properties. In particular, studies have shown that compounds structurally similar to this compound can inhibit the growth of various cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), BGC-823 (gastric cancer), and HepG2 (liver cancer).
- Mechanism of Action : The compound acts primarily through inhibition of topoisomerase I (Top I), an enzyme critical for DNA replication and transcription. Inhibition of Top I leads to DNA damage and apoptosis in cancer cells.
In vitro studies demonstrated that similar quinoline derivatives had IC50 values comparable to established chemotherapeutics like camptothecin, indicating a strong potential for further development as anticancer agents .
Enzyme Inhibition
Apart from its anticancer activity, this compound has been investigated for its ability to inhibit specific enzymes:
- Catechol O-Methyltransferase (COMT) : This enzyme is involved in the metabolism of catecholamines. Inhibition can affect neurotransmitter levels and has implications in neurodegenerative diseases.
- Matrix Metalloproteinases (MMPs) : These enzymes are crucial in extracellular matrix remodeling and play a role in cancer metastasis. Compounds with similar structures have shown promise as selective MMP inhibitors .
Study 1: Antiproliferative Activity
A study focused on a series of quinoline derivatives, including this compound, reported significant antiproliferative effects against multiple cancer cell lines. The most potent derivatives exhibited IC50 values in the low micromolar range, suggesting effective inhibition of cell proliferation .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6-Fluoro derivative | A549 | 5.2 |
| Camptothecin | A549 | 4.8 |
| 6-Fluoro derivative | HeLa | 6.5 |
| Camptothecin | HeLa | 5.9 |
Study 2: Mechanistic Insights
In vitro assays demonstrated that treatment with the compound led to an increase in S-phase cell cycle arrest, indicative of DNA damage response activation. Flow cytometry analyses revealed a significant accumulation of cells in the S phase post-treatment, aligning with the expected effects of Top I inhibition .
Study 3: In Vivo Efficacy
In vivo studies using xenograft models showed that administration of similar quinoline derivatives resulted in tumor growth inhibition rates ranging from 29% to 42%, depending on dosage and treatment duration. This highlights the therapeutic potential of these compounds in clinical settings .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 6-fluoro-1-(3-methoxybenzyl)-3-tosylquinolin-4(1H)-one?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Quinolinone Core Formation : Cyclization of substituted anilines with β-ketoesters under acidic conditions.
Fluorination : Electrophilic fluorination using agents like Selectfluor® at the C6 position, optimized for regioselectivity.
Tosylation : Introduction of the tosyl group (TsCl, pyridine base) at C3 under anhydrous conditions .
Benzylation : Alkylation with 3-methoxybenzyl chloride via nucleophilic substitution.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating intermediates, as demonstrated in analogous quinazolinone syntheses .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR (400-600 MHz) to assign aromatic protons, methoxy, and tosyl groups. Compare chemical shifts to structurally similar compounds (e.g., 2-thioxoquinazolinones) .
- X-ray Crystallography : Single-crystal diffraction using SHELXL for refinement. For example, disorder in the tosyl group may require anisotropic displacement parameter adjustments .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via ESI-TOF with <2 ppm error.
Q. What stability considerations are critical for storing this compound?
- Methodological Answer :
- Moisture Sensitivity : Store under inert atmosphere (argon) due to hydrolytic susceptibility of the tosyl group.
- Light Protection : Shield from UV light to prevent quinolinone ring degradation, as noted in safety data for 6-hydroxyquinolin-4-one derivatives .
- Temperature : Long-term storage at –20°C in amber vials with desiccants.
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved?
- Methodological Answer :
- Variable Temperature NMR : Probe dynamic effects (e.g., rotational barriers in the tosyl group) by acquiring spectra at 25°C and 60°C .
- COSY/NOESY : Identify through-space couplings to distinguish between regioisomers or conformational exchange.
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* level) for proposed structures.
Q. How to design structure-activity relationship (SAR) studies targeting the quinolinone scaffold?
- Methodological Answer :
- Substituent Variation : Replace the 3-methoxybenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., dimethylamino) groups to assess electronic effects on bioactivity .
- Fluorine Scanning : Synthesize analogs with fluorine at C5 or C7 to evaluate positional impacts on target binding, inspired by trifluoromethylquinoline derivatives .
- Biological Assays : Pair synthetic modifications with enzymatic inhibition assays (e.g., kinase or protease targets) to correlate structural changes with activity.
Q. What crystallographic challenges arise during refinement of this compound, and how are they addressed?
- Methodological Answer :
- Disorder Handling : Use PART instructions in SHELXL to model disordered tosyl or benzyl groups, applying similarity constraints to anisotropic displacement parameters .
- Twinning : For non-merohedral twinning, employ HKLF5 data format in SHELX and refine twin laws via the BASF parameter.
- Validation : Check R1/wR2 convergence and ADPs using checkCIF/PLATON to ensure structural reliability.
Q. How can reaction mechanisms for fluorination or benzylation steps be experimentally probed?
- Methodological Answer :
- Isotopic Labeling : Use 18O or 2H labeling in the quinolinone precursor to track intermediates via MS/MS fragmentation.
- Kinetic Studies : Monitor fluorination progress under varying temperatures/pH to infer rate-determining steps, as applied in trifluoroacetic acid-mediated reactions .
- Trapping Experiments : Add radical scavengers (e.g., TEMPO) to distinguish between ionic and radical pathways.
Q. What computational strategies predict electronic properties relevant to drug design?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/def2-TZVP level to map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic sites.
- Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., ATP-binding pockets), guided by crystallographic data from related quinolines .
- QSAR Modeling : Train models on logP, polar surface area, and H-bond donor/acceptor counts to predict pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
